Differentiation from Regioisomer 3-Cyclobutylazetidine Hydrochloride: A Core Scaffolding Distinction
The target compound, 2-cyclobutylazetidine hydrochloride (CAS 2138033-84-6), is a regioisomer of 3-cyclobutylazetidine hydrochloride (CAS 1803588-02-4). This positional difference is fundamental and dictates distinct synthetic utility and potential biological outcomes. While both share the same molecular weight (147.65 g/mol) and formula (C7H14ClN) , the attachment of the cyclobutyl group to the 2-position of the azetidine ring creates a different vector and electronic environment compared to the 3-position. This difference is critical in medicinal chemistry, where a change in substitution pattern on a core scaffold is a key strategy for scaffold hopping to optimize potency, selectivity, and ADME properties [1].
| Evidence Dimension | Molecular Scaffold and Substitution Pattern |
|---|---|
| Target Compound Data | 2-Cyclobutylazetidine Hydrochloride (CAS 2138033-84-6) |
| Comparator Or Baseline | 3-Cyclobutylazetidine Hydrochloride (CAS 1803588-02-4) |
| Quantified Difference | Regioisomeric; substitution at the 2-position vs. 3-position on the azetidine ring. Both share identical molecular formula C7H14ClN and weight 147.65 g/mol. |
| Conditions | Structural comparison based on vendor data and chemical principles . |
Why This Matters
This difference is fundamental for chemical synthesis and biological screening; substituting one isomer for the other will produce a different compound with a different spatial presentation, potentially altering or nullifying biological activity.
- [1] 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 2019, 84(2), 769-779. DOI: 10.1021/acs.joc.8b02669. View Source
